N-(4-methylbenzyl)alanine
Description
N-(4-Methylbenzyl)alanine is a modified alanine derivative where a 4-methylbenzyl group is attached to the nitrogen atom of the α-amino acid. This structural modification introduces aromatic and hydrophobic characteristics, making it distinct from canonical amino acids. Such substitutions are common in pharmaceutical and biochemical research, where they influence solubility, stability, and receptor interactions.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-3-5-10(6-4-8)7-12-9(2)11(13)14/h3-6,9,12H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKFDGXWBVWYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(4-methylbenzyl)alanine and related compounds:
Structural and Functional Analysis
Substituent Effects :
- The 4-methylbenzyl group in this compound provides steric bulk and hydrophobicity, which can enhance membrane permeability in peptides. This contrasts with the 4-methoxyphenyl group in N-(4-methoxyphenyl)-N-(methylsulfonyl)alanine, where the electron-donating methoxy group increases solubility but reduces metabolic stability .
- S-(4-Methylbenzyl)-L-cysteine replaces the alanine backbone’s N-substitution with a sulfur-based modification, creating a thioether linkage that resists enzymatic degradation compared to ester or amide bonds .
Synthetic Accessibility :
Applications :
- N-Methylalanine is a simpler derivative used to study methylation’s impact on protein folding and enzyme activity . In contrast, bulkier derivatives like this compound may serve as chiral auxiliaries in asymmetric catalysis, as seen with structurally related cinchona alkaloid catalysts (e.g., N-(4-methylbenzyl)cinchoninium bromide) .
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